(4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazene group, a 4-chlorophenyl group, and a 7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene undergoes various chemical reactions, including:
Substitution: The diazene group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
(4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene involves its interaction with specific molecular targets and pathways. The diazene group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Uniqueness
What sets (4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazene group, in particular, allows for a wide range of chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C18H15ClN2O3 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
[6-[(4-chlorophenyl)diazenyl]-2,3-dihydro-1,4-benzodioxin-7-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C18H15ClN2O3/c19-12-3-5-13(6-4-12)20-21-15-10-17-16(23-7-8-24-17)9-14(15)18(22)11-1-2-11/h3-6,9-11H,1-2,7-8H2 |
InChI Key |
GSLANQZSOXUARP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2N=NC4=CC=C(C=C4)Cl)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.